2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzoyl chloride and 6-methoxyindole.
Reaction Conditions: The 2,4-dichlorobenzoyl chloride is reacted with 6-methoxyindole in the presence of a base such as triethylamine to form the intermediate product.
Final Step: The intermediate product is then reacted with ethylamine to yield the final compound.
Chemical Reactions Analysis
2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives such as:
N-methyltryptamine: Known for its psychoactive properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Properties
Molecular Formula |
C18H16Cl2N2O2 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-24-13-3-5-14-11(10-22-17(14)9-13)6-7-21-18(23)15-4-2-12(19)8-16(15)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) |
InChI Key |
KGVRTSCPJUKDSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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